![molecular formula C14H17Cl2N3S B12527216 2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide CAS No. 838827-71-7](/img/structure/B12527216.png)
2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexyl group, a dichlorophenyl group, and a hydrazine-1-carbothioamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide typically involves the condensation of cyclohexyl ketone with 3,4-dichlorobenzaldehyde in the presence of hydrazine-1-carbothioamide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer and antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-1-carbothioamide derivatives: These compounds share the hydrazine-1-carbothioamide moiety and exhibit similar chemical reactivity and biological activity.
Dichlorophenyl derivatives: Compounds containing the dichlorophenyl group also show similar properties, particularly in terms of their antimicrobial activity.
Uniqueness
2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide is unique due to the presence of both the cyclohexyl and dichlorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups in a single molecule allows for a broader range of applications and enhances its potential as a versatile compound in scientific research.
Properties
CAS No. |
838827-71-7 |
|---|---|
Molecular Formula |
C14H17Cl2N3S |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
[[cyclohexyl-(3,4-dichlorophenyl)methylidene]amino]thiourea |
InChI |
InChI=1S/C14H17Cl2N3S/c15-11-7-6-10(8-12(11)16)13(18-19-14(17)20)9-4-2-1-3-5-9/h6-9H,1-5H2,(H3,17,19,20) |
InChI Key |
HWVNPMGPQVXXSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=NNC(=S)N)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


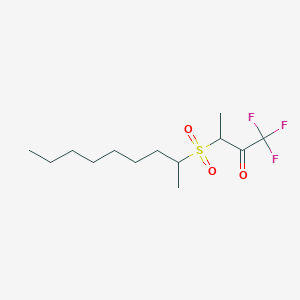
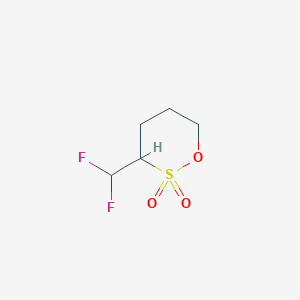
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)

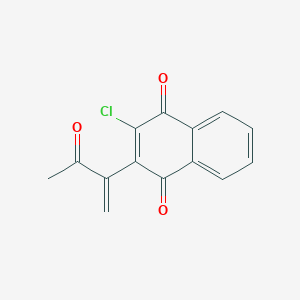
![7-(1-Aminoethyl)-6-bromo-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12527164.png)

![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)
![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)

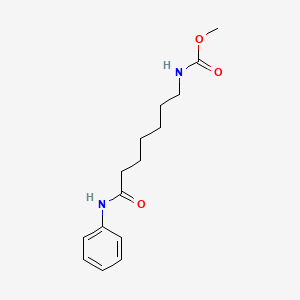
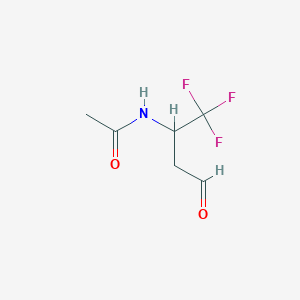
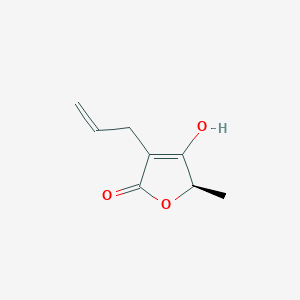
![3,3'-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene]](/img/structure/B12527211.png)
